molecular formula C17H20N4O4S B2570263 3-(2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 1226459-46-6

3-(2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Cat. No.: B2570263
CAS No.: 1226459-46-6
M. Wt: 376.43
InChI Key: KTQVZMJKUNWFPF-UHFFFAOYSA-N
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Description

3-(2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone class of molecules. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of the cyclopropylsulfonyl group and the piperazine ring in its structure suggests that this compound may exhibit unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of a quinazolinone derivative with a piperazine derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve optimal yields.

For example, the synthesis might begin with the preparation of a quinazolinone intermediate, which is then reacted with a piperazine derivative containing the cyclopropylsulfonyl group. The reaction conditions, such as the choice of solvent (e.g., ethanol, methanol), temperature (e.g., 60-80°C), and reaction time (e.g., 12-24 hours), are critical for the successful formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated control systems, and advanced purification techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace certain groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the original compound.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C17H19N3O5SC_{17}H_{19}N_{3}O_{5}S and a molecular weight of 377.4 g/mol. Its structure features a quinazolinone core, which is known for diverse biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Quinazolinone derivatives, including the compound , have been studied for their antimicrobial properties. Various studies have demonstrated that modifications at different positions on the quinazolinone ring can enhance antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antibacterial Efficacy

A study published in PMC details the synthesis of multiple quinazolinone derivatives and their evaluation against MRSA. Among these, certain analogs exhibited promising synergistic effects when combined with traditional antibiotics like piperacillin-tazobactam, enhancing their bactericidal efficacy .

CompoundActivitySynergistic PartnerResult
Compound 73AntibacterialPiperacillin-tazobactamEnhanced efficacy against MRSA

Anticancer Properties

The quinazolinone scaffold has also been recognized for its anticancer potential. Research indicates that compounds containing this structure can inhibit various cancer cell lines by interfering with critical cellular pathways.

Case Study: Inhibition of Cancer Cell Proliferation

A study highlighted in MDPI evaluated the cytotoxic effects of various quinazolinone derivatives. The compound demonstrated significant inhibition of cell proliferation in several cancer types, suggesting its potential as a lead compound for developing new anticancer agents .

Neuroprotective Effects

Emerging research suggests that quinazolinones may also exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

Case Study: Neuroprotection Mechanisms

Research investigating the interaction between quinazolinones and neuroprotective pathways has shown that these compounds can modulate oxidative stress responses and inflammatory pathways in neuronal cells. The antioxidant properties observed in some derivatives may contribute to their neuroprotective effects .

Mechanism of Action

The mechanism of action of 3-(2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(4-methoxyphenyl)quinazolin-4-amine
  • 2-Chloro-N-(4-phenoxyphenyl)quinazolin-4-amine
  • 2-Chloro-N-(3-methoxyphenyl)quinazolin-4-amine

Uniqueness

Compared to similar compounds, 3-(2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one stands out due to the presence of the cyclopropylsulfonyl group and the piperazine ring. These structural features may confer unique pharmacological properties, such as enhanced binding affinity to certain targets or improved metabolic stability .

Biological Activity

3-(2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. Quinazolinones are known for their potential therapeutic effects, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and related case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C19_{19}H22_{22}N4_{4}O3_{3}S
  • Molecular Weight : 382.47 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. A study highlighted that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), PC3 (prostate cancer), and HT-29 (colon cancer) cells. The IC50_{50} values for these compounds indicated a dose-dependent inhibition of cell growth, with some derivatives showing IC50_{50} values as low as 10 µM .

Cell LineIC50_{50} (µM)Compound Tested
MCF-710A3
PC310A3
HT-2912A3

Antibacterial Activity

The antibacterial potential of quinazolinones has also been documented. Preliminary evaluations demonstrated that certain derivatives possess marked activity against both Gram-positive and Gram-negative bacteria. For instance, compounds were tested against Bacillus subtilis and Escherichia coli, showing significant inhibition zones in agar diffusion assays .

The mechanisms underlying the biological activities of quinazolinones often involve the modulation of specific cellular pathways. For example, these compounds may inhibit key kinases involved in cell proliferation and survival pathways, thereby inducing apoptosis in cancer cells. The structural features of the compound, particularly the piperazine moiety and the cyclopropylsulfonyl group, are believed to enhance its binding affinity to target proteins .

Study on Quinazolinone Derivatives

A recent study synthesized a series of quinazolinone derivatives and evaluated their biological activity. Among these, one derivative showed promising results with an IC50_{50} value of 10 µM against MCF-7 cells, indicating strong antiproliferative effects. The study concluded that modifications in the side chains significantly influenced the cytotoxicity profiles of these compounds .

Evaluation Against Drug-resistant Strains

Another research effort focused on evaluating the antibacterial efficacy of quinazolinones against drug-resistant bacterial strains. The results indicated that certain derivatives maintained effectiveness against resistant strains, suggesting a potential role for these compounds in treating infections caused by multi-drug resistant bacteria .

Properties

IUPAC Name

3-[2-(4-cyclopropylsulfonylpiperazin-1-yl)-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c22-16(11-20-12-18-15-4-2-1-3-14(15)17(20)23)19-7-9-21(10-8-19)26(24,25)13-5-6-13/h1-4,12-13H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQVZMJKUNWFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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